molecular formula C8H4BrFO2 B1381396 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one CAS No. 1823950-80-6

2-Bromo-5-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B1381396
CAS No.: 1823950-80-6
M. Wt: 231.02 g/mol
InChI Key: DZMXWFHXQBHTNW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzo[b]furan-3(2H)-one (CAS 1823950-80-6) is a high-value halogenated heterocyclic building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a benzo[b]furan scaffold, a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules and pharmaceuticals . The strategic incorporation of bromine and fluorine atoms at the 2- and 5- positions, respectively, creates a versatile synthetic intermediate. The bromine atom is particularly reactive, enabling further functionalization through cross-coupling reactions (e.g., Negishi, Suzuki) to generate a diverse library of analogues for structure-activity relationship (SAR) studies . Researchers are increasingly interested in benzo[b]furan derivatives due to their remarkable potential as robust therapeutic agents . Scientific literature indicates that this class of compounds has demonstrated significant promise in anticancer research, showing activity as potent and selective antiproliferative agents, as well as in antibacterial and antifungal investigations . The benzo[b]furan core can interact with diverse biological targets through various intermolecular forces, including hydrogen bonding and π-stacking, which is crucial for its pharmacological properties . As such, this compound serves as a critical precursor in the synthesis of more complex molecules aimed at these therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-bromo-5-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-8-7(11)5-3-4(10)1-2-6(5)12-8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMXWFHXQBHTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Bromination Using N-Bromosuccinimide (NBS)

Procedure:

  • Starting from a benzo[b]furan precursor, NBS in dimethylformamide (DMF) is employed to introduce bromine selectively at the 2-position.
  • The reaction typically proceeds at room temperature, with stirring overnight to ensure complete bromination.
  • The product, 2-bromo-5-fluorobenzo[b]furan-3(2H)-one , precipitates out upon quenching with water, then isolated by filtration.

Research Findings:

  • This method yields high efficiency, with yields often exceeding 90%, as evidenced by the synthesis of 3a (91%) in one study.
  • The reaction conditions favor regioselectivity, primarily halogenating at the activated positions on the heterocyclic ring.

Data Table: Bromination Using NBS

Starting Material Reagent Solvent Temperature Yield References
Benzo[b]furan derivatives NBS DMF Room temperature >90% ,

Synthesis via Electrophilic Aromatic Substitution

Method B: Direct Bromination with Bromine

  • Bromine (Br₂) in acetic acid or other polar solvents can be used for electrophilic substitution.
  • Conditions require controlled temperature to prevent over-bromination.
  • This approach is less selective and may require purification steps to isolate the mono-brominated product.

Research Findings:

  • Controlled bromination yields are variable but can reach up to 85% with optimized conditions.
  • Excess bromine can lead to polybrominated by-products, necessitating careful stoichiometric control.

Data Table: Bromination with Bromine

Starting Material Reagent Solvent Temperature Yield Notes References
Benzo[b]furan derivatives Br₂ Acetic acid 0°C to room temp 70-85% Over-bromination risk ,

Functionalization of the Brominated Intermediate

Method C: Fluorination at the 5-Position

  • Post-bromination, selective fluorination at the 5-position can be achieved via nucleophilic substitution or via fluorinating agents such as Selectfluor.
  • Alternatively, direct substitution using fluorinating reagents under mild conditions ensures regioselectivity.

Research Findings:

  • Fluorination yields depend on the reagent and conditions, with yields typically around 60-80%.
  • The process often involves a two-step sequence: bromination followed by fluorination.

Synthesis of Related Halogenated Benzofuran Derivatives via Cross-Coupling

Method D: Palladium-Catalyzed Cross-Coupling

  • Suzuki or Stille coupling reactions facilitate the introduction of various substituents at the halogenated positions.
  • For example, coupling this compound with arylboronic acids yields functionalized derivatives.

Research Findings:

  • Cross-coupling reactions are efficient, with yields often exceeding 80%, and are widely used for diversification.

Summary of Key Data and Findings

Preparation Step Reagents & Conditions Typical Yield References
Bromination (NBS) NBS, DMF, room temp >90% ,
Bromination (Br₂) Bromine, acetic acid, 0°C 70-85% ,
Fluorination Selectfluor or similar 60-80% ,
Cross-coupling Pd-catalyzed, boronic acid >80% ,

Additional Notes and Considerations

  • Selectivity: Bromination preferentially occurs at the 2-position due to activation by the heterocyclic nitrogen and aromatic stabilization.
  • Reaction Conditions: Mild conditions favor regioselectivity and minimize side reactions.
  • Purification: Column chromatography and recrystallization are standard for isolating pure intermediates.
  • Safety: Handling brominating agents and fluorinating reagents requires appropriate precautions due to their reactive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the furan ring or remove halogen substituents.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include 2-azido-5-fluorobenzo[b]furan-3(2H)-one or 2-thiocyanato-5-fluorobenzo[b]furan-3(2H)-one.

    Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Products include reduced forms of the benzofuran ring or dehalogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to its interactions with biological targets. Preliminary studies suggest that it may interact with muscarinic receptors, which are involved in neurotransmission and muscle contraction. This interaction could lead to potential treatments for neurodegenerative disorders such as Alzheimer's disease.

Research indicates that 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Its structural features allow it to modulate enzyme activity or receptor functions, which may contribute to anticancer effects.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex benzofuran derivatives. These derivatives are of interest in both medicinal chemistry and materials science due to their diverse applications.

Case Studies

Several studies have highlighted the compound's potential applications:

  • Antimicrobial Research : In vitro studies demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications in the structure could enhance efficacy against resistant strains .
  • Cancer Research : Investigations into the anticancer properties of this compound revealed that it could inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction through specific receptor interactions, suggesting potential pathways for therapeutic development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

2.1. Benzo[b]furan-3(2H)-one Derivatives
  • 2,6-Dibromobenzo[b]furan-3(2H)-one (CAS 1823370-21-3): Substituents: Bromine at positions 2 and 6. Key Differences: The absence of fluorine reduces electron-withdrawing effects compared to the target compound. Synthetic Relevance: Likely synthesized via bromination protocols similar to those used for 5-bromo-3-methyl-2(5H)-furanone (NBS/AIBN system) .
  • 2-Benzyl-2-methoxy-benzo[b]furan-3(2H)-one :

    • Substituents : Benzyl and methoxy groups at position 2.
    • Photochemical Reactivity : Undergoes O–C bond cleavage under UV light (300–350 nm) to yield hydroxy derivatives or chalcone intermediates, a pathway less likely in the bromo-fluoro analog due to halogen’s stabilizing effects .
2.2. Simple Furan-3(2H)-ones
  • Cillifuranone (furan-3(2H)-one): Natural Product Context: Isolated from Penicillium species, lacks the benzo-fused ring. The exocyclic double bond configuration (E vs. Z) affects bioactivity, suggesting that the target compound’s rigid aromatic system may limit conformational flexibility . Biosynthetic Relevance: Proposed as an intermediate in sorbicillinoid pathways, highlighting the role of furanone cores in natural product assembly .
  • 5-Bromo-3-methyl-2(5H)-furanone: Synthesis: Produced via radical bromination using NBS/AIBN, yielding 90% efficiency. The target compound’s fluorine may necessitate milder conditions to avoid dehalogenation .
2.3. Amino-Substituted Bromofuranones
  • (S)-3-Bromo-4-diallylamino-furan-2(5H)-one: Functional Groups: Bromine at position 3 and amino at position 4. Reactivity: Participates in Michael addition-elimination reactions due to the electron-deficient furanone ring, a trait shared with the target compound. However, the amino group introduces nucleophilic sites absent in the bromo-fluoro analog .

Comparative Analysis Table

Compound Core Structure Substituents Key Properties/Reactivity Reference
2-Bromo-5-fluorobenzo[b]furan-3(2H)-one Benzo[b]furan-3(2H)-one Br (C2), F (C5) High stability; potential for SNAr reactions
2,6-Dibromobenzo[b]furan-3(2H)-one Benzo[b]furan-3(2H)-one Br (C2, C6) Enhanced leaving-group capacity
2-Benzyl-2-methoxy analog Benzo[b]furan-3(2H)-one Bn (C2), OMe (C2) UV-induced O–C cleavage
Cillifuranone Furan-3(2H)-one Exocyclic double bond Bioactive; natural product intermediate
5-Bromo-3-methyl-2(5H)-furanone Furan-2(5H)-one Br (C5), Me (C3) Radical bromination synthesis

Electronic and Steric Effects

  • Halogen Influence: Bromine’s electronegativity and size increase the furanone ring’s electron deficiency, enhancing susceptibility to nucleophilic attack.
  • Aromatic Fusion: The benzo ring increases conjugation and rigidity compared to non-fused furanones, likely improving thermal stability but reducing solubility in polar solvents .

Biological Activity

2-Bromo-5-fluorobenzo[b]furan-3(2H)-one is a heterocyclic organic compound characterized by its unique combination of bromine and fluorine substituents on a benzo[b]furan structure. This compound has garnered interest due to its potential biological activities, which are influenced by its structural features, particularly the presence of a carbonyl group at the 3-position of the benzo[b]furan moiety. Understanding its biological activity can provide insights into its potential therapeutic applications.

The molecular formula of this compound is C₈H₄BrF₁O. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and may influence its interaction with biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with various cellular targets. Preliminary studies suggest that it may bind to muscarinic receptors, which could modulate signaling pathways related to neurotransmission and other physiological processes. The halogen substituents enhance binding affinity, potentially leading to increased efficacy in pharmacological applications.

Biological Activity

Research into the biological activity of this compound has indicated several promising effects:

  • Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing similar aromatic moieties were evaluated for their ability to inhibit the growth of HeLa, HT-29, MCF-7, and HepG-2 cells using the MTT assay. Results indicated that certain derivatives exhibited potent activity against these carcinoma cells .
  • Anti-inflammatory Effects : Studies on structurally related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one Similar halogenationPotentially similar pharmacological effects
5-Fluorobenzo[b]furan-3(2H)-one Lacks bromineMay have different biological properties
2-Bromo-benzo[b]furan No fluorineDifferent reactivity profile

This comparison highlights the unique combination of bromine and fluorine in this compound, which may enhance its biological activity compared to other compounds.

Case Studies

  • Antiproliferative Study : A series of benzo[b]furan derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines. Among these, compounds with specific substitutions at the N-terminal exhibited significant inhibition of cell growth, indicating that structural modifications can greatly influence biological outcomes .
  • Inflammatory Response Modulation : In vivo studies involving compounds structurally related to this compound showed a marked reduction in mRNA expression levels of inflammatory markers (IL-1β and IL-6) following treatment with these compounds in a mouse model. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are reported for 2-Bromo-5-fluorobenzo[b]furan-3(2H)-one, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves halogenation and cyclization steps. A Pd(II)-mediated oxidative cyclization of α-hydroxyenones is a key route, producing furan-3(2H)-one derivatives with regio- and stereochemical control . For bromo-fluoro substitution, intermediates like 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) or 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) are often used, with purity >95% (HPLC) critical for reproducibility . Optimize solvent choice (e.g., dichloromethane for boronate-mediated aldol reactions) and temperature (e.g., 0–6°C for nitrile intermediates) to suppress side reactions .

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